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ol
CAS No.: 194594-62-2
Cat. No.: B1602741

Get Quote
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This guide serves as a technical deep-dive into the chemical space defined by the molecular
formula C11H9oBrO2. Unlike simple reagents, this formula represents a collection of "privileged
scaffolds"—molecular frameworks capable of binding to diverse biological targets.[1]

For the drug development professional, C11HoBrOz2 is not a single compound but a structural
decision point. It most commonly manifests as either a functionalized chromene or a
benzofuran derivative, both of which are critical pharmacophores in oncology and infectious
disease research.

PART 1: The Chemical Architecture of C11HoBrO2[2]

The formula implies a high degree of unsaturation (Degree of Unsaturation = 7), mandating the
presence of aromatic rings or multiple pi-systems. In medicinal chemistry, three specific
isomers dominate this space.

1.1 Comparative Isomer Analysis
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: Allyl (4- . :
Linear Ester Building Block handles; linker
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synthesis.

Critical Distinction: Researchers often confuse this formula with Ethyl 5-bromobenzofuran-2-

carboxylate (C11HoBrO3). The O2 variants discussed here are generally more reactive

(ketones/aldehydes) or less oxidized (chromenes), offering different metabolic stability profiles.

PART 2: Synthetic Protocols & Causality

This section details the synthesis of the 3-Acetyl-6-bromo-2H-chromene scaffold, chosen for its

high relevance in designing bioactive small molecules.

2.1 Synthesis of 3-Acetyl-6-bromo-2H-chromene

Mechanism: The synthesis relies on a base-catalyzed cyclization between a substituted

salicylaldehyde and an

-unsaturated ketone. This is a precision reaction where temperature control dictates the ratio of
the kinetic product (chromene) vs. the thermodynamic product (chromanone).

Reagents:

e Precursor A: 5-Bromosalicylaldehyde (1.0 eq)[2]

e Precursor B: Methyl vinyl ketone (MVK) or 3-butyn-2-one (1.2 eq)
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o Catalyst: DABCO (1,4-Diazabicyclo[2.2.2]octane) or K2COs
e Solvent: 1,4-Dioxane or DMF
Step-by-Step Protocol:

e Preparation: Dissolve 5-bromosalicylaldehyde (20 mmol) in anhydrous 1,4-dioxane (50 mL)
under a nitrogen atmosphere. Why: Anhydrous conditions prevent the hydration of the
aldehyde, ensuring nucleophilic attack efficiency.

o Activation: Add DABCO (20 mol%) and stir at room temperature for 15 minutes. Why:
DABCO acts as a nucleophilic catalyst, activating the MVK via a Baylis-Hillman type
mechanism.

» Addition: Dropwise add Methyl Vinyl Ketone (24 mmol) over 20 minutes.

o Cyclization: Heat the mixture to 90°C for 4-6 hours. Monitor via TLC (Hexane:EtOAc 4:1).
Why: Heat is required to drive the oxa-Michael addition followed by aldol
condensation/dehydration.

e Workup: Cool to RT. Pour into ice-water (200 mL). The precipitate is the crude chromene.

 Purification: Recrystallize from Ethanol/Water.

2.2 Visualization of the Synthetic Logic

The following diagram illustrates the pathway and the critical decision nodes
(temperature/catalyst) that determine the yield.
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Figure 1: Reaction logic for the synthesis of the C11HsBrO2z chromene scaffold. High
temperature is the critical gatekeeper for the final dehydration step.

PART 3: Drug Development Applications (SAR)

The C11H9BrO:2 scaffold is not the final drug; it is the warhead carrier. The bromine atom at
position 6 (in the chromene) or position 5 (in the benzofuran) is a "handle” for palladium-
catalyzed cross-coupling (Suzuki-Miyaura), allowing the attachment of solubility-enhancing
groups or specific receptor ligands.

3.1 Structure-Activity Relationship (SAR) Logic

When deploying this scaffold, the following modifications modulate biological activity:
e The Bromo-Handle (C-Br):
o Moadification: Replace Br with Aryl/Heteroaryl groups via Suzuki coupling.

o Effect: Increases potency against kinases (e.g., EGFR, VEGFR) by filling hydrophobic
pockets in the ATP-binding site.

e The Acetyl Group (C=0):

o Modification: Condensation with thiosemicarbazide to form Schiff bases.

o Effect: drastically increases antibacterial activity (S. aureus) and metal-chelating ability.
e The 2H-Pyran Ring:

o Stability: The 2H-chromene double bond is reactive. It can be reduced to a chroman
(C11H11BrO2) to improve metabolic stability (half-life) at the cost of some rigidity.

3.2 Workflow: From Scaffold to Lead Candidate
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Figure 2: Divergent synthetic pathways for C11HeBrO2 optimization. Path A focuses on
hydrophobic expansion; Path B focuses on hydrogen-bond donor/acceptor modulation.

PART 4: Technical Specifications & Safety
4.1 Physical Properties (Predicted for 3-Acetyl-6-bromo-2H-

chromene)
Property Value Implication for Assay
Fragment-like; suitable for
Molecular Weight 253.09 g/mol FBDD (Fragment-Based Drug
Design).
Good membrane permeability;
LogP (Octanol/Water) ~2.3-2.8 ] )
likely CNS active.
High oral bioavailabili
TPSA ~26 A2 g _ v
predicted.
Requires functionalization to
H-Bond Donors 0

engage specific residues.
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4.2 Handling & Stability

o Light Sensitivity: Chromene derivatives can undergo [2+2] photodimerization under UV light.
Protocol: Store in amber vials.

+ Oxidation: The 2H-position is susceptible to oxidation to coumarin (C=0 at position 2) upon
prolonged air exposure. Protocol: Store under Argon at -20°C.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
Suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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